Pik-III -

Pik-III

Catalog Number: EVT-278343
CAS Number:
Molecular Formula: C17H17N7
Molecular Weight: 319.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PIK-III is a potent and selective inhibitor of Vacuolar protein sorting 34 (VPS34), a Class III phosphatidylinositol 3-kinase (PI3K). [, , ] VPS34 plays a critical role in various cellular processes, including endocytosis, autophagy, and lysosome biogenesis. [, , , , ] Due to the involvement of VPS34 in various cellular functions, PIK-III has emerged as a valuable tool in studying and understanding these processes in various biological contexts.

2,5-Hexanedione (HD)

  • Compound Description: 2,5-Hexanedione is a neurotoxic metabolite of n-hexane. [] It induces excessive autophagy in VSC4.1 cells, leading to autophagic cell death. []
  • Relevance: While not structurally related to PIK-III, HD's ability to induce autophagy provides a contrasting mechanism to PIK-III, which inhibits autophagy. [] This comparison helps understand the broader context of autophagy regulation in cellular processes.

Cpd984

  • Compound Description: Cpd984 is a small molecule that binds to a non-canonical site on Sortilin. [] In hepatic cells, it enhances ApoB-Lp secretion, increases cellular PCSK9 levels, and reduces LDLR expression. []

Inosine Monophosphate (IMP)

  • Compound Description: Inosine monophosphate is a purine nucleotide essential for various cellular processes, including DNA and RNA synthesis. []
Overview

Pik-III is a synthetic organic compound that serves as a selective inhibitor of the enzyme VPS34, which is a member of the class III phosphoinositide 3-kinase family. This compound has gained attention in scientific research due to its role in regulating autophagy and cellular homeostasis. The full IUPAC name for Pik-III is 4-(cyclopropylmethyl)-5-[2-(pyridin-4-ylamino)pyrimidin-4-yl]pyrimidin-2-amine .

Source

Pik-III was developed as a tool compound to investigate the biological functions of VPS34, particularly in the context of autophagy and the lifecycle of various viruses, including SARS-CoV-2 .

Classification

Pik-III is classified under synthetic organic compounds, specifically as a selective inhibitor targeting VPS34 (also known as phosphatidylinositol 3-kinase catalytic subunit type 3) .

Synthesis Analysis

Methods

The synthesis of Pik-III involves multiple steps that typically include the formation of pyrimidine rings and the introduction of cyclopropylmethyl and pyridinylamino groups. The precise synthetic route may vary based on the specific laboratory or research group, but it generally follows established organic synthesis protocols for heterocyclic compounds.

Technical Details

The synthesis may involve reactions such as:

  1. Cyclization: Formation of pyrimidine structures through cyclization reactions.
  2. Substitution Reactions: Introducing functional groups like cyclopropylmethyl and pyridinylamino through nucleophilic substitution methods.
  3. Purification: Techniques such as chromatography to isolate and purify the final product.
Molecular Structure Analysis

Structure

Pik-III has a complex molecular structure characterized by its unique arrangement of atoms, including nitrogen-rich heterocycles. The compound has a molecular formula of C17H17N7, indicating the presence of carbon, hydrogen, and nitrogen atoms .

Data

The structural data can be visualized through crystallography studies, where Pik-III has been shown to bind selectively to VPS34 at a unique hydrophobic pocket not found in related kinases . This specificity is crucial for its function as an inhibitor.

Chemical Reactions Analysis

Reactions

Pik-III primarily acts by inhibiting the activity of VPS34, which plays a critical role in autophagy initiation. By blocking this kinase, Pik-III prevents the phosphorylation of phosphatidylinositol, thereby disrupting the formation of autophagosomes .

Technical Details

  1. Inhibition Mechanism: The binding of Pik-III to VPS34 inhibits its lipid kinase activity, which is essential for autophagy.
  2. Impact on Cellular Processes: This inhibition can lead to the accumulation of autophagic substrates and affect cellular homeostasis significantly.
Mechanism of Action

Process

The mechanism through which Pik-III exerts its effects involves competitive inhibition at the active site of VPS34. By binding to this site, it prevents substrate access and subsequent phosphorylation events necessary for autophagy initiation.

Data

Research indicates that treatment with Pik-III leads to significant changes in cellular processes related to nutrient sensing and energy metabolism . Specifically, it has been shown to stabilize autophagy substrates like NCOA4, which is involved in iron homeostasis.

Physical and Chemical Properties Analysis

Physical Properties

Pik-III exhibits characteristics typical of small organic molecules, including:

  • Appearance: Typically a solid at room temperature.
  • Solubility: Soluble in common organic solvents; specific solubility data may vary based on purity.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: Approximately 305.36 g/mol.
  • Stability: Stability under physiological conditions is critical for its application in biological studies.

Relevant data on these properties can be found in chemical databases such as PubChem .

Applications

Scientific Uses

Pik-III has several important applications in scientific research:

  1. Autophagy Research: It serves as a valuable tool for studying autophagic processes and their implications in diseases such as cancer and neurodegeneration .
  2. Viral Replication Studies: Its role in inhibiting VPS34 has been explored in the context of viral infections like SARS-CoV-2, where VPS34 is required for viral replication .
  3. Metabolic Studies: Investigating how disruptions in autophagy affect metabolic pathways and nutrient availability within cells.
Introduction to PIK-III

Discovery & Historical Context of VPS34 Inhibition

The development of PIK-III emerged from the need to overcome the limitations of early inhibitors like wortmannin and 3-methyladenine, which targeted multiple PI3K classes and obscured specific VPS34 functions. Discovered through systematic compound screening approaches, PIK-III was identified as a potent and selective ATP-competitive inhibitor of VPS34 kinase activity. It binds a unique hydrophobic pocket in the VPS34 kinase domain not present in related kinases such as PI(3)Kα, enabling exceptional specificity [5] [9]. Biochemical characterization revealed an IC50 of 18 nM against VPS34, while exhibiting approximately 66-fold lower potency against PI3Kδ (IC50 = 1.2 μM) and minimal activity against other PI3K isoforms and kinases. This selectivity profile represented a significant advancement over first-generation inhibitors, enabling researchers to isolate VPS34-mediated functions within the complex autophagy network [1] [5].

Table 1: Selectivity Profile of PIK-III

TargetIC50 (μM)Selectivity Fold (vs. VPS34)
VPS340.0181x
PI3Kδ1.2~66x
PI3Kα>10>550x
PI3Kβ>10>550x
mTOR>10>550x

Structural Classification Within PI3K Enzyme Families

The PI3K family comprises three structurally and functionally distinct classes:

  • Class I PI3Ks (subdivided into IA: p110α, β, δ; and IB: p110γ) primarily phosphorylate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), initiating signaling cascades for cell growth and survival. These enzymes function as heterodimers with regulatory subunits (e.g., p85) and contain characteristic domains including adaptor-binding (ABD), Ras-binding (RBD), C2, helical, and kinase domains [2] [6] [8].

  • Class II PI3Ks (C2α, C2β, C2γ) exhibit a unique C-terminal extension containing C2 and PX domains that facilitate membrane association. They primarily produce phosphatidylinositol 3-phosphate (PI3P) and phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2), playing roles in endocytosis and membrane trafficking [4] [8].

  • Class III PI3K (VPS34) exclusively phosphorylates phosphatidylinositol (PI) to generate PI3P. Unlike Class I enzymes, VPS34 forms a core complex with regulatory partners VPS15 (a myristoylated serine/threonine kinase), Beclin 1, and ATG14L. This complex localizes to endoplasmic reticulum (ER) sites that nucleate autophagosomes ("omegasomes") via PI3P production [3] [4] [8].

Structurally, PIK-III exploits a distinct binding pocket within the VPS34 kinase domain that differs from Class I PI3Ks. Whereas Class I enzymes (particularly PI3Kγ) possess a substitution (H1047R in PI3Kα equivalent) that alters catalytic activity and inhibitor sensitivity, VPS34 contains unique hydrophobic residues that accommodate PIK-III's heterocyclic structure (C17H17N7). This explains its minimal inhibition of Class I enzymes despite conservation of the ATP-binding fold [5] [6] [9].

Table 2: Structural and Functional Classification of PI3K Families

ClassCatalytic SubunitsRegulatory PartnersPrimary Lipid SubstratePrimary ProductCellular Functions
I (IA)p110α, β, δp85 familyPI(4,5)P2PIP3Growth, survival, metabolism
I (IB)p110γp101, p84/p87PI(4,5)P2PIP3Immune cell signaling
IIPI3KC2α, β, γNone (monomeric)PI, PI4PPI3P, PI(3,4)P2Endocytosis, membrane trafficking
IIIVPS34VPS15, Beclin 1PIPI3PAutophagy, vesicle trafficking

Role in Autophagic Regulation: From Basic Biology to Therapeutic Targeting

VPS34-generated PI3P serves as a master regulator of autophagosome biogenesis by recruiting effector proteins containing FYVE (Fab1, YOTB, Vac1, EEA1), PX (Phox homology), or WD40 domains. These effectors (including WIPI proteins and DFCP1) facilitate membrane nucleation, phagophore expansion, and cargo recruitment during autophagy [3] [4]. PIK-III disrupts this process by acutely inhibiting PI3P synthesis, leading to:

  • Impaired Autophagosome Formation: Treatment with PIK-III (2.5–5 μM) reduces LC3 lipidation (conversion of LC3-I to LC3-II) and prevents autophagosome-lysosome fusion in multiple cell types, including H4, HeLa, and Panc10.05 cells. This results in accumulation of autophagy substrates such as damaged mitochondria and p62/SQSTM1 [1] [9].

  • Revelation of VPS34-Independent Autophagy: Studies in VPS34-knockout mouse embryonic fibroblasts (MEFs) demonstrated that ~35% of cellular PI3P persists, indicating compensatory synthesis by Class II PI3Ks (particularly PI3KC2α/β). PIK-III treatment further reduced residual PI3P, confirming that both VPS34 and Class II enzymes contribute to autophagic PI3P pools [3].

  • Identification of Selective Autophagy Substrates: Ubiquitin-affinity proteomics in PIK-III-treated cells revealed the iron chaperone nuclear receptor coactivator 4 (NCOA4) as a critical autophagy substrate. PIK-III stabilizes NCOA4, blocking its autophagic degradation of ferritin (ferritinophagy). This results in iron retention within ferritin cages and impaired iron homeostasis, as evidenced by iron accumulation in splenic macrophages of Ncoa4-/- mice [5].

The therapeutic potential of PIK-III analogs is being explored in oncology, where autophagy often confers treatment resistance. In breast cancer models, selective VPS34 inhibitors (e.g., SB02024, structurally related to PIK-III) synergized with tyrosine kinase inhibitors (sunitinib, erlotinib) to overcome chemoresistance in vitro and reduced xenograft growth in vivo [10]. Furthermore, PIK-III enabled identification of ferritinophagy dysregulation as a vulnerability in cancer cells with high iron demands, suggesting novel therapeutic approaches targeting iron metabolism [5].

Table 3: Key Autophagy-Related Phenotypes Induced by PIK-III

Cellular ProcessEffect of PIK-IIIFunctional ConsequenceResearch Application
LC3 lipidationInhibitionReduced autophagosome formationProbing autophagic flux
PI3P productionAcute reductionDisrupted omegasome formationMapping PI3P sources
NCOA4 degradationStabilizationImpaired ferritin turnoverStudying iron metabolism
p62/SQSTM1 clearanceInhibitionAccumulation of protein aggregatesModeling proteinopathies
Mitochondrial clearanceBlockedReduced mitophagyAssessing quality control pathways

Properties

Product Name

Pik-III

IUPAC Name

4-(cyclopropylmethyl)-5-[2-(pyridin-4-ylamino)pyrimidin-4-yl]pyrimidin-2-amine

Molecular Formula

C17H17N7

Molecular Weight

319.4 g/mol

InChI

InChI=1S/C17H17N7/c18-16-21-10-13(15(23-16)9-11-1-2-11)14-5-8-20-17(24-14)22-12-3-6-19-7-4-12/h3-8,10-11H,1-2,9H2,(H2,18,21,23)(H,19,20,22,24)

InChI Key

XXSDLQLNIVFIJI-UHFFFAOYSA-N

SMILES

C1CC1CC2=NC(=NC=C2C3=NC(=NC=C3)NC4=CC=NC=C4)N

Solubility

Soluble in DMSO

Synonyms

PIK-III; VPS34-IN2; VPS34-IN 2; VPS34-IN-2.

Canonical SMILES

C1CC1CC2=NC(=NC=C2C3=NC(=NC=C3)NC4=CC=NC=C4)N

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